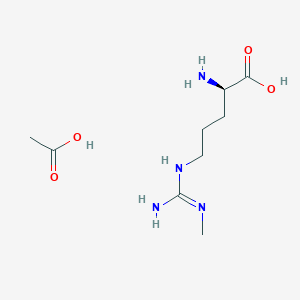

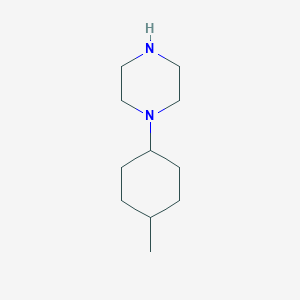

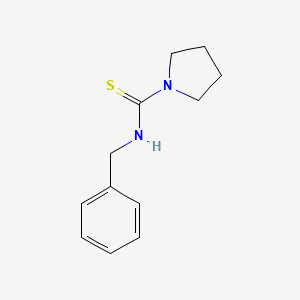

![molecular formula C9H11NO4 B1363416 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid CAS No. 329710-17-0](/img/structure/B1363416.png)

3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid

Overview

Description

3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid is a compound that belongs to the class of organic compounds known as furanoid fatty acids . It has a molecular formula of C9H11NO4 and a molecular weight of 197.19 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring attached to a carbonyl group and an amino-propionic acid group . The furan ring is a five-membered aromatic ring with four carbon atoms and an oxygen .Scientific Research Applications

1. Synthesis and Physicochemical Properties

3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid and similar compounds have been studied for their synthesis and physicochemical properties. For example, the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, has been implicated in several aspects of the uremic syndrome including anemia, irregularities of thyroid function, and neurological symptoms (Costigan, Gilchrist, & Lindup, 1996)(Costigan, Gilchrist, & Lindup, 1996).

2. Interaction with Human Albumin

Research has been conducted on the interaction of similar furan dicarboxylic acids with human albumin. For instance, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (5-propyl FPA) was found to accumulate in uraemic plasma and is a potent inhibitor of the binding of other anionic ligands to albumin (Henderson & Lindup, 1990)(Henderson & Lindup, 1990).

3. Renal Organic Acid Transport

The uptake and transport of furan dicarboxylic acids like 5-propyl FPA in the kidneys have been studied. These acids have been shown to inhibit the binding of various drugs and organic acids due to their high affinity for albumin, suggesting their involvement in active tubular secretion (Henderson & Lindup, 1992)(Henderson & Lindup, 1992).

4. Synthesis of Heterocyclic Compounds

Compounds related to this compound have been utilized in the synthesis of various heterocyclic structures. For instance, the reaction of cysteine with levulinic acid and 5-methylfuran-2(3H)-one leads to the formation of heterocyclic compounds like 5-oxothiazolidinecarboxylic acid (Grinev, Amal’chieva, & Egorova, 2014)(Grinev, Amal’chieva, & Egorova, 2014).

5. Role in Synthesis of Potential Insulin Receptor Activators

Furan dicarboxylic acids have been utilized in the synthesis of compounds with potential as insulin receptor activators. This includes the synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids (Chou, Chen, Chen, & Chang, 2006)(Chou, Chen, Chen, & Chang, 2006).

Mechanism of Action

Target of Action

The primary targets of the compound “3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid” are currently unknown. This compound belongs to the class of organic compounds known as furanoid fatty acids . These are fatty acids containing a 5-alkylfuran-2-alkanoic acid

Mode of Action

It is known that furanoid fatty acids can participate in various biochemical reactions due to the presence of the furan ring . The furan ring can undergo electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization . This allows the compound to interact with its targets and induce changes. More detailed studies are required to elucidate the exact mode of action.

Biochemical Pathways

It’s worth noting that furanoid fatty acids can be involved in a variety of biochemical processes due to their structural similarity to other bioactive compounds

Pharmacokinetics

The compound’s molecular weight is 197.19 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed . .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the temperature and pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence the compound’s action through interactions or competition for the same targets. More research is needed to understand how these and other environmental factors influence the compound’s action.

Properties

IUPAC Name |

3-[(5-methylfuran-2-carbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6-2-3-7(14-6)9(13)10-5-4-8(11)12/h2-3H,4-5H2,1H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZSVDYJAWBJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356696 | |

| Record name | SBB027529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329710-17-0 | |

| Record name | SBB027529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)